molecular formula C14H20OS B14263169 Benzene, (7-octenylsulfinyl)- CAS No. 189638-41-3

Benzene, (7-octenylsulfinyl)-

Cat. No.: B14263169
CAS No.: 189638-41-3
M. Wt: 236.37 g/mol
InChI Key: NGJHKUHDYUVBOP-UHFFFAOYSA-N
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Description

Benzene, (7-octenylsulfinyl)-: is an organic compound that features a benzene ring substituted with a 7-octenylsulfinyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (7-octenylsulfinyl)- can be achieved through several methods. One common approach involves the reaction of benzene with 7-octenylsulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzene, (7-octenylsulfinyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, (7-octenylsulfinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, (7-octenylsulfinyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (7-octenylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing their function.

Comparison with Similar Compounds

  • Benzene, (7-octenylthio)-
  • Benzene, (7-octenylsulfonyl)-
  • Benzene, (7-octenylmethoxy)-

Comparison: Benzene, (7-octenylsulfinyl)- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds with thio, sulfonyl, or methoxy groups. The sulfinyl group can undergo specific oxidation and reduction reactions that are not possible with other substituents, making it valuable for certain synthetic applications.

Properties

CAS No.

189638-41-3

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

oct-7-enylsulfinylbenzene

InChI

InChI=1S/C14H20OS/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h2,7-9,11-12H,1,3-6,10,13H2

InChI Key

NGJHKUHDYUVBOP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCS(=O)C1=CC=CC=C1

Origin of Product

United States

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